Methyl (9Z,15Z)-9,15-octadecadienoate

Description

Molecular Structure and Physical Properties

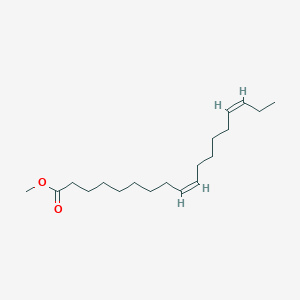

Methyl (9Z,15Z)-9,15-octadecadienoate exhibits a complex molecular architecture that distinguishes it from other octadecadienoic acid derivatives. The compound's systematic IUPAC name is methyl (9Z,15Z)-octadeca-9,15-dienoate, reflecting its 18-carbon chain length with two cis double bonds located at positions 9 and 15. The molecular structure is characterized by the InChI identifier InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4-,11-10-, which precisely defines the stereochemical configuration of the double bonds.

The compound's physical properties include a calculated density and specific optical characteristics that result from its conjugated double bond system. The SMILES notation CC/C=C\CCCC/C=C\CCCCCCCC(=O)OC provides a simplified structural representation that emphasizes the spatial arrangement of the molecular framework. The compound exhibits typical properties of long-chain fatty acid methyl esters, including limited water solubility and enhanced solubility in organic solvents, characteristics that influence its biological distribution and analytical detection methods.

Chemical Identification and Registry Information

The compound has been assigned the CAS Registry Number 17309-05-6, which serves as its primary chemical identifier in global databases. The PubChem Compound Identifier (CID) 13639290 provides access to comprehensive structural and property data within the National Center for Biotechnology Information database system. Additional identification codes include the European Community Number and various database-specific identifiers that facilitate cross-referencing across different chemical information systems.

Multiple synonymous names exist for this compound, reflecting different nomenclature conventions and historical naming practices. These include "cis,cis-9,15-linoleic acid," "methyl cis-9,cis-15-linoleate," and "methyl cis,cis-9,15-octadecadienoate". The UNII code 9YU6AH66NX serves as the Unique Ingredient Identifier assigned by the United States Food and Drug Administration for regulatory and safety assessment purposes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₄O₂ | |

| Molecular Weight | 294.5 g/mol | |

| CAS Number | 17309-05-6 | |

| PubChem CID | 13639290 | |

| InChIKey | OTROKOXHZSGHEN-NKIGAPEHSA-N |

Properties

CAS No. |

17309-05-6 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl (9Z,15Z)-octadeca-9,15-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4-,11-10- |

InChI Key |

OTROKOXHZSGHEN-NKIGAPEHSA-N |

SMILES |

CCC=CCCCCC=CCCCCCCCC(=O)OC |

Isomeric SMILES |

CC/C=C\CCCC/C=C\CCCCCCCC(=O)OC |

Canonical SMILES |

CCC=CCCCCC=CCCCCCCCC(=O)OC |

Synonyms |

(9Z,15Z)-9,15-Octadecadienoic acid methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Methyl (9Z,15Z)-9,15-octadecadienoate differs from other methylated octadecaenoates primarily in the number and position of double bonds. Key structural analogs include:

Key Observations :

- Double Bond Influence: Increasing unsaturation (e.g., trienoates vs. dienoates) correlates with higher reactivity and lower melting points. For example, methyl (9Z,12Z,15Z)-trienoate has a lower density (predicted via group contribution methods) compared to dienoates due to its six equivalent double-bond groups .

- Oxidative Stability: The conjugated 9Z,15Z diene system in this compound may confer distinct oxidative behavior compared to non-conjugated analogs like methyl (9Z,12Z)-dienoate, which is more prevalent in refined oils .

Distribution in Natural Sources

- This compound: Found in Avicennia marina fruit oil (8.28%) and young leaves of Giant Green .

- Methyl (9Z,12Z,15Z)-trienoate: Dominant in Aristolochia foetida extracts and Fragaria orientalis stems .

- Methyl (9Z,12Z)-dienoate: Abundant in soybean and palm oils, contributing to their industrial use in biodiesel .

Preparation Methods

DBU-Mediated Dehydrohalogenation

A patented method for synthesizing conjugated diene FAMEs involves the elimination of halogenated precursors using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For Methyl (9Z,15Z)-9,15-octadecadienoate, the starting material is methyl 12-bromo-9-octadecenoate. DBU acts as a strong, non-nucleophilic base to eliminate HBr, forming the conjugated diene system.

Reaction Conditions

-

Temperature: 10–40°C (mild conditions prevent isomerization).

-

Solvent: Polar aprotic solvents (e.g., tetrahydrofuran).

-

DBU Excess: 5–10 molar equivalents relative to the substrate.

Outcome

-

Yield: 70.1% after chromatographic purification.

-

Stereoselectivity: Predominantly cis (Z) configuration at both double bonds due to steric control during elimination.

-

Byproducts: <5% trans-isomers and unreacted starting material.

Alkaline Dehydration of Hydroxy Fatty Acids

Ricinus communis-derived ricinoleic acid (12-hydroxy-9-octadecenoic acid) serves as a precursor for diene synthesis. Alkaline dehydration at 180°C in ethylene glycol with excess KOH removes the hydroxyl group, forming conjugated dienes.

Modifications for (9Z,15Z)-Isomer

-

Substrate Engineering: Introducing a hydroxyl group at position 15 (e.g., 15-hydroxy-9-octadecenoate) enables dehydration to yield the 9,15-diene system.

-

Catalyst: KOH or NaOH in high-boiling solvents (e.g., diethylene glycol).

Challenges

-

Isomer Mixtures: Competing elimination pathways produce positional isomers (e.g., 9,11- vs. 9,15-dienes).

-

Resolution: Argentation chromatography (silver nitrate-impregnated TLC/HPLC) separates isomers based on double-bond geometry.

Partial Hydrogenation of Polyunsaturated FAMEs

Selective Hydrogenation of α-Linolenate

Methyl α-linolenate (9Z,12Z,15Z-18:3) undergoes partial hydrogenation to yield (9Z,15Z)-18:2.

Conditions

-

Catalyst: Palladium on calcium carbonate (Lindlar catalyst) for cis retention.

-

H₂ Pressure: 1–5 atm to minimize over-hydrogenation.

-

Solvent: Hexane or ethyl acetate.

Outcome

Enzymatic Hydrogenation

Lipoxygenase-mediated pathways selectively oxidize polyunsaturated fatty acids, but engineered enzymes (e.g., conjugated linoleic acid isomerases) can isomerize double bonds.

Example

-

Substrate: Methyl linoleate (9Z,12Z-18:2).

-

Enzyme: Lactobacillus plantarum isomerase.

Cross-Metathesis Strategies

Olefin metathesis using Grubbs catalysts enables precise double-bond placement.

Synthesis Design

-

Substrates: Methyl 9-octadecenoate and 1,4-pentadiene.

-

Catalyst: Hoveyda-Grubbs 2nd generation.

-

Conditions: 40°C, 12 hours under argon.

Outcome

Data Comparison of Key Methods

Analytical Characterization

Post-synthesis analysis ensures geometric and positional fidelity:

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Methyl (9Z,15Z)-9,15-octadecadienoate in a novel plant extract?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy with gas chromatography-mass spectrometry (GC-MS). Compare - and -NMR data to published spectra of structurally similar esters (e.g., methyl linolenate derivatives) to identify double-bond positions and ester functional groups . GC-MS using a polar capillary column (e.g., RTX-5) can resolve retention indices (Kovats indices) and fragmentation patterns, distinguishing it from co-eluting lipids .

Q. What are the key physical properties critical for characterizing this compound in experimental workflows?

- Key Properties :

- Molecular Formula : CHO (inferred from analogues in ).

- Boiling Point : ~182°C (based on structurally similar esters like methyl linolenate) .

- Solubility : Insoluble in water (<3.8e-3 g/L at 25°C), soluble in organic solvents (e.g., methanol, hexane) .

- Density : ~0.898 g/cm (20°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) of this compound across studies?

- Approach :

Standardized Protocols : Replicate measurements under controlled conditions (e.g., using NIST-calibrated equipment) .

Isomer Purity : Verify stereochemical purity via chiral chromatography or -NMR to rule out contamination by geometric isomers (e.g., 9E,15Z) .

Database Cross-Referencing : Cross-check with authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers .

Q. What experimental strategies optimize the synthesis of stereoisomerically pure this compound?

- Synthesis Design :

- Catalytic Hydrogenation : Use Lindlar catalyst for selective partial hydrogenation of polyunsaturated precursors to preserve Z-configuration .

- Enzymatic Esterification : Lipase-mediated transesterification ensures regioselectivity and minimizes side products .

- Purity Validation :

- Chiral GC-MS : Employ β-cyclodextrin columns to separate enantiomers .

- 2D-NMR : NOESY correlations confirm double-bond geometry .

Q. How can researchers investigate the metabolic pathways involving this compound in plant or microbial systems?

- Methodology :

- Isotopic Labeling : Track -labeled substrates in tracer studies to map incorporation into downstream metabolites (e.g., oxylipins) .

- LC-MS/MS : Quantify intermediates like hydroxy- or hydroperoxy-derivatives using multiple reaction monitoring (MRM) .

- Enzyme Inhibition : Apply lipoxygenase inhibitors (e.g., NDGA) to dissect enzymatic vs. non-enzymatic oxidation pathways .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound derivatives be addressed?

- Root Causes :

- Solvent Effects : Chemical shifts vary with deuterated solvent (e.g., CDCl vs. DMSO-d). Always report solvent conditions .

- Impurity Artifacts : Trace oxidation products (e.g., hydroperoxides) may skew integrations. Purify samples via silica gel chromatography before analysis .

Methodological Tables

Table 1 : Comparative Physical Properties of this compound and Analogues

| Property | This compound | Methyl Linolenate (9Z,12Z,15Z) |

|---|---|---|

| Molecular Weight | 294.47 (inferred) | 292.46 |

| Boiling Point (°C) | ~182 | 182 |

| Density (g/cm³, 20°C) | 0.898 | 0.8982 |

| Refractive Index | 1.4674 | 1.4674 |

Table 2 : Key NMR Signals for Structural Confirmation

| Signal (δ, ppm) | Assignment |

|---|---|

| 5.30–5.45 | Protons at C9 and C15 (Z-dienes) |

| 3.65 | Methoxy group (-OCH) |

| 2.75–2.85 | Allylic protons adjacent to esters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.